Isonicotinamide-d4

Description

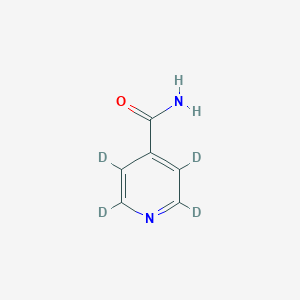

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetradeuteriopyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c7-6(9)5-1-3-8-4-2-5/h1-4H,(H2,7,9)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFQXVTODMYMSMJ-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N=C(C(=C1C(=O)N)[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analytical Applications of Isonicotinamide D4 in Quantitative Research

Utilization as a Stable Isotope Internal Standard in Mass Spectrometry-Based Quantification

In quantitative analysis, an internal standard is a compound added in a constant amount to all samples, including calibration standards and quality controls. biopharmaservices.com The ideal internal standard behaves almost identically to the analyte of interest throughout the entire analytical process, from sample preparation to detection. biopharmaservices.comscioninstruments.com Stable isotope-labeled (SIL) compounds, such as Isonicotinamide-d4, are considered the gold standard for this purpose because they co-elute with the target analyte and exhibit similar ionization behavior in the mass spectrometer, effectively correcting for variations in sample extraction, injection volume, and matrix effects. biopharmaservices.comscioninstruments.comresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for quantitative bioanalysis. biopharmaservices.com In these methods, this compound is added to samples to enable the precise quantification of its unlabeled counterpart, isonicotinamide (B137802), or other related metabolites. medkoo.com The SIL internal standard and the native analyte are separated from other sample components via liquid chromatography before being ionized and detected by the mass spectrometer.

The mass spectrometer distinguishes between the analyte and this compound based on their mass-to-charge (m/z) ratio difference. By measuring the ratio of the analyte's response to the internal standard's response, variations that can occur during sample preparation and analysis are compensated for. nih.gov This normalization is crucial for achieving high accuracy and precision. texilajournal.com For instance, a sensitive LC-MS/MS method was developed for the simultaneous analysis of vitamin B3 and B6 vitamers in banana samples, where Nicotinamide-d4 (B132304) was successfully used as the isotopic internal standard for nicotinamide (B372718) to improve recovery and mitigate matrix effects. shimadzu.com Such a methodology provides a template for how this compound would be applied for its corresponding analyte.

Below is a representative table of LC-MS/MS parameters that could be employed in a method using a deuterated internal standard like this compound, based on established methods for related compounds. shimadzu.com

| Parameter | Example Condition |

|---|---|

| LC Column | Reversed-phase C18 |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Methanol |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Analyte) | Specific m/z for Isonicotinamide |

| MRM Transition (IS) | Specific m/z for this compound |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for separating and quantifying volatile and semi-volatile compounds. For analytes like isonicotinamide, derivatization may be required to increase volatility and thermal stability before GC-MS analysis. As in LC-MS, this compound can be used as an internal standard to improve quantitative accuracy. medkoo.com The use of a deuterated standard compensates for potential analyte loss during sample preparation and derivatization steps and corrects for variability in injection volume and ionization. texilajournal.com The sensitivity and selectivity of GC-MS, particularly when operating in selected ion monitoring (SIM) mode, make it a suitable platform for quantifying low levels of metabolites in complex matrices. mdpi.com

Enhancement of Analytical Precision and Accuracy in Metabolite Quantification

The primary role of a SIL internal standard like this compound is to improve the precision and accuracy of quantitative measurements. texilajournal.comresearchgate.net Analytical variability can be introduced at multiple stages, including sample extraction, chromatographic separation, and mass spectrometric detection. biopharmaservices.com Matrix effects, where other components in a biological sample either enhance or suppress the ionization of the target analyte, are a significant source of error in mass spectrometry. scioninstruments.commyadlm.org

Because this compound is chemically almost identical to the unlabeled analyte, it experiences the same matrix effects and variability during sample processing. scioninstruments.comisolife.nl By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively cancelled out. nih.govlcms.cz This normalization leads to a significant reduction in the coefficient of variation (CV) or relative standard deviation (RSD) for repeated measurements, thereby enhancing precision. lcms.cz Accuracy is improved because the calibration curve, which plots the response ratio against concentration, provides a more reliable measure of the true analyte concentration, corrected for experimental inconsistencies. texilajournal.com

The following table provides a conceptual illustration of how an internal standard improves analytical precision.

| Replicate Measurement | Analyte Response (Without IS) | Analyte/IS Ratio (With IS) |

|---|---|---|

| 1 | 105,000 | 1.05 |

| 2 | 98,000 | 0.98 |

| 3 | 112,000 | 1.12 |

| 4 | 95,000 | 0.95 |

| 5 | 115,000 | 1.15 |

| Average | 105,000 | 1.05 |

| RSD (%) | 8.1% | 8.1% |

Conceptual data showing lower Relative Standard Deviation (RSD) when using an internal standard (IS), indicating higher precision.

Role in Analytical Method Validation and Development of Certified Reference Materials for Research

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nih.govfda.gov This process is required by regulatory bodies for bioanalytical methods and involves assessing parameters such as accuracy, precision, selectivity, linearity, and stability. researchgate.net The use of a stable isotope-labeled internal standard like this compound is a cornerstone of robust method validation, as it helps ensure the reliability and reproducibility of the results. researchgate.net

Furthermore, this compound plays a role in the development of reference materials. Certified Reference Materials (CRMs) are crucial for ensuring the accuracy and metrological traceability of analytical measurements. nih.govnih.gov They are used for method validation, calibration, and quality control. nih.govugent.be While this compound itself is typically used as an internal standard, it can be instrumental in the value assignment process during the characterization of new CRMs that contain isonicotinamide as a certified component. By enabling high-precision, accurate measurements, it supports the development of these vital quality control tools for the scientific community. researchgate.net

Application in Targeted and Non-Targeted Metabolomics Studies

Metabolomics, the large-scale study of small molecules within a biological system, is broadly divided into targeted and untargeted approaches. researchgate.netnih.gov this compound has valuable applications in both paradigms.

In targeted metabolomics , the goal is to accurately quantify a predefined set of specific metabolites. creative-proteomics.com This hypothesis-driven approach requires high levels of accuracy and precision. nih.gov this compound is ideally suited for targeted methods designed to measure isonicotinamide or related pathways. It serves as the internal standard for absolute quantification, allowing researchers to determine the exact concentration of the analyte in a given sample. thermofisher.com

In untargeted metabolomics , the objective is to measure as many metabolites as possible in a sample to generate a global metabolic profile and discover potential biomarkers. nih.govresearchgate.net While absolute quantification is not the primary goal, controlling for analytical variability is still essential for reliable data interpretation. iroatech.com In this context, a mixture of various stable isotope-labeled standards, which could include this compound, is often added to samples. This pool of standards acts as a quality control measure to monitor instrument performance, assess data quality, and aid in the normalization of the extensive datasets generated. thermofisher.comiroatech.com

The distinct roles of this compound in these two metabolomics approaches are summarized below.

| Metabolomics Approach | Primary Role of this compound | Key Outcome |

|---|---|---|

| Targeted | Internal Standard for a specific analyte (Isonicotinamide) | Absolute and accurate quantification |

| Non-Targeted | Component of a mixture of standards for quality control | Improved data quality, instrument performance monitoring, and data normalization |

Mechanistic and Metabolic Investigations Utilizing Isonicotinamide D4

Tracing Metabolic Flux and Pathway Elucidation via Deuterium (B1214612) Labeling

Deuterium labeling is a powerful technique for understanding metabolic flux, as it enables researchers to track the movement of labeled atoms through biochemical pathways. By introducing a compound like Isonicotinamide-d4, which contains stable deuterium isotopes, scientists can quantitatively monitor its incorporation into downstream metabolites and determine the rates at which various metabolic processes occur. researchgate.netacs.org

Analysis of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) Synthesis and Breakdown Kinetics

This compound (often referred to as d4-Nam or [2,4,5,6-D4]Nam in research contexts) is extensively utilized as a precursor to study the synthesis and breakdown kinetics of Nicotinamide Adenine Dinucleotide (NAD+), a coenzyme central to metabolism. researchgate.netplos.orgresearchgate.net By introducing d4-Nam into cellular systems, researchers can measure the rates of NAD+ synthesis (R_S) and breakdown (R_B) using stable isotope-labeling combined with mass spectrometry (LC-MS/MS). plos.orgresearchgate.net

A key consideration in these studies is the dynamic exchange of deuterium at the C4 position of NAD+ during its interconversion with NADH (the reduced form of NAD+) through cellular redox reactions. This exchange can lead to a mass decrease, for instance, converting [D4]NAD+ to [D3]NAD+, which must be meticulously accounted for in quantitative analyses to ensure accurate determination of metabolic rates. researchgate.netplos.orgnih.gov Studies have shown that despite significant increases in the NAD+ synthesizing enzyme nicotinamide phosphoribosyltransferase (Nampt), cellular NAD+ concentrations are maintained within a relatively narrow range, indicating a tight link between NAD+ synthesis and its breakdown. researchgate.netresearchgate.net

For example, in mammalian cells, the procedure for determining NAD+ synthesis and breakdown rates involves incubating cells with deuterium-labeled nicotinamide (d4-Nam). The incorporation of d3-NAD+ and the decrease in d0-NAD+ (unlabeled) are quantified over time to calculate R_S and R_B. researchgate.net

Table 1: Representative NAD+ Kinetic Parameters in Mammalian Cells using d4-Nam

| Cell Line | NAD+ Concentration (µM) | Synthesis Rate (R_S, µM/h) | Breakdown Rate (R_B, µM/h) |

| Fao | 400-700 | ~2.0 | ~2.0 |

| HepG2 | 400-700 | ~2.5 | ~2.5 |

| HeLa | 400-700 | ~1.5 | ~1.5 |

| Note: Values are approximate and derived from studies demonstrating NAD+ concentration maintenance within a narrow range and balanced synthesis/breakdown rates. researchgate.net |

Elucidation of Intermediary Metabolism in Cellular and Subcellular Systems

Beyond NAD+ kinetics, deuterium labeling with compounds like this compound contributes to the broader elucidation of intermediary metabolism in various cellular and subcellular systems. By tracking the deuterium label, researchers can identify and quantify metabolic intermediates, thereby mapping the flow of metabolites through complex biochemical networks. researchgate.netacs.org This approach helps in understanding how different pathways are interconnected and how they respond to various physiological or pathological conditions. For instance, in studies involving yeast metabolism, nicotinamide-d4 (B132304) has been used to observe and track its real-time consumption and subsequent conversion to nicotinic acid-d4, providing insights into the metabolic fate of this compound within the organism. researchgate.net

Exploration of Enzyme Kinetics and Deuterium Isotope Effects in Biochemical Reactions

Deuterium isotope effects are invaluable tools for dissecting the mechanisms of enzyme-catalyzed reactions. By substituting hydrogen with its heavier isotope, deuterium, researchers can observe changes in reaction rates (kinetic isotope effects, KIEs) that provide critical information about the transition state of the reaction and the involvement of hydrogen atoms in rate-limiting steps. acs.orgmdpi.comunl.edu

This compound, or its metabolic derivatives such as NAD+-d4/NADH-d4, can be employed to probe enzyme mechanisms, particularly those involving hydride transfer reactions characteristic of NAD(P)H-dependent oxidoreductases. Primary deuterium KIEs indicate that the bond to the labeled hydrogen is breaking in the rate-limiting step, while secondary KIEs reflect changes in bonding around the isotopic atom. mdpi.comnih.govacs.org

Solvent kinetic isotope effects (SKIEs), measured by performing reactions in D2O instead of H2O, further contribute to mechanistic understanding, especially concerning proton transfer steps. In some cases, inverse solvent isotope effects (where the reaction rate increases in D2O) can be observed, providing diagnostic mechanistic features, often attributed to an inverse solvent equilibrium isotope effect preceding the rate-limiting step. mdpi.comd-nb.info These detailed kinetic studies help determine whether hydride and proton transfers in a biochemical reaction occur in a concerted or stepwise manner. mdpi.comacs.orgd-nb.info

Advanced Metabolic Profiling in In Vitro Systems and Pre-Clinical Models

This compound plays a significant role in advanced metabolic profiling, particularly when combined with sophisticated analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). This integrated approach allows for a comprehensive and quantitative analysis of the metabolome, providing a snapshot of the metabolic state of a biological system. nih.govmdpi.comwaters.com

Quantitative Assessment of Endogenous Metabolite Dynamics

Stable isotope-labeled compounds like this compound serve as internal standards or tracers, enabling the quantitative assessment of endogenous metabolite dynamics. By introducing a known amount of the labeled compound into a biological sample, researchers can precisely quantify changes in the concentrations of various endogenous metabolites over time or under different experimental conditions. acs.orgnih.gov This capability is crucial for understanding how metabolic pathways are regulated and how they respond to external stimuli, such as drug exposure or environmental changes. Metabolic profiling using these techniques has been applied in various in vitro models, including human cell lines like HepG2 cells and LUHMES neurons, to assess their metabolic responses. nih.govmdpi.com

Characterization of Biochemical Pathway Perturbations

The ability to trace labeled metabolites allows for the characterization of biochemical pathway perturbations. By observing how the deuterium label is incorporated into different metabolites, researchers can identify which specific metabolic pathways are activated, inhibited, or otherwise altered in response to a particular intervention or disease state. nih.govwaters.com This provides mechanistic insights into the underlying biological processes. For example, in preclinical models, such as those used to study metabolic syndrome, metabolic profiling with isotope tracers can reveal significant changes in general metabolism, lipids, and biogenic amines, aiding in the understanding of disease progression and the effects of novel therapeutic strategies. umdf.orgresearchgate.net

Advanced Research Paradigms and Future Directions for Isonicotinamide D4 Studies

Integration with Complementary Spectroscopic Techniques for Structural and Dynamic Insights

Isonicotinamide-d4 can serve as a powerful probe when integrated with various spectroscopic techniques, offering enhanced structural and dynamic insights into complex systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium (B1214612) has a different magnetic moment than hydrogen, making deuterated compounds highly beneficial for NMR studies. The absence of proton signals in deuterated solvents simplifies NMR spectra, enabling clearer and more accurate structural elucidation of labeled compounds ontosight.aisynmr.inmdpi.com. For highly deuterated compounds like this compound, conventional proton NMR can be limited by residual proton signals, making deuterium NMR an appealing alternative for structure verification and enrichment determination sigmaaldrich.com. Deuteration can also enhance NMR data quality for larger biomolecules, improving signal resolution and completeness of datasets, which is crucial for structural insights in drug discovery peakproteins.com.

Mass Spectrometry (MS): The mass difference between hydrogen and deuterium allows for the distinction between deuterated and non-deuterated molecules in mass spectrometry, aiding in the identification of metabolic pathways or the quantification of endogenous compounds versus their deuterated analogs ontosight.aithalesnano.com. Hydrogen/deuterium exchange (H/D exchange) mass spectrometry is particularly effective in identifying exchangeable hydrogen atoms on heteroatomic functional groups and their quantity, providing valuable structural information for small molecules and large biomolecules avivanalytical.comchromatographyonline.com. This technique can be used in conjunction with high-resolution and tandem mass spectrometry for structural elucidation of unknown impurities and metabolites chromatographyonline.commdpi.com.

Infrared (IR) and Raman Spectroscopy: Deuteration significantly impacts the vibrational frequencies of molecules, as the mass difference affects the energy of molecular vibrations unam.mxosti.gov. This shift allows for the assignment of spectral peaks, especially when overlapping signals are present, and can provide insights into intermolecular and intramolecular coupling, hydrogen bonding, and energy redistribution escholarship.orgnih.gov. Carbon-deuterium bonds can serve as infrared probes for studying protein dynamics and local electrostatics escholarship.orgnih.gov. Two-dimensional infrared (2D-IR) spectroscopy, in particular, can reveal differences in vibrational dynamics upon deuteration, offering a detailed understanding of molecular motions and interactions acs.orgmdpi.com.

Table 1: Spectroscopic Techniques and Their Applications with this compound

| Spectroscopic Technique | Key Advantage with Deuteration | Application in this compound Studies |

| NMR Spectroscopy | Simplification of spectra, enhanced signal resolution ontosight.aisynmr.inmdpi.comsigmaaldrich.compeakproteins.com | Structural elucidation, purity assessment, dynamic studies of interactions ontosight.aisynmr.inmdpi.comsigmaaldrich.compeakproteins.com |

| Mass Spectrometry | Mass shift for identification and quantification ontosight.aithalesnano.com | Tracing metabolic pathways, structural confirmation, impurity analysis ontosight.aithalesnano.comavivanalytical.comchromatographyonline.com |

| Infrared (IR) Spectroscopy | Shift in vibrational frequencies, probe for local environment unam.mxosti.govescholarship.orgnih.gov | Understanding molecular vibrations, hydrogen bonding, and dynamics unam.mxosti.govescholarship.orgnih.govacs.orgmdpi.com |

| Raman Spectroscopy | Complementary vibrational information | Similar to IR, for specific vibrational modes and environmental sensing |

Computational Chemistry Approaches in Conjunction with Deuterated Probes for Mechanistic Prediction

Computational chemistry, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, plays a crucial role in complementing experimental studies involving deuterated compounds like this compound.

DFT Calculations: DFT calculations can be used to investigate reaction mechanisms involving deuterated species. The profound mass difference between hydrogen isotopes results in a measurably lower zero-point energy for C-D bonds compared to C-H bonds, leading to higher activation barriers d-nb.info. DFT studies can predict the relative thermodynamic stability of intermediates and transition states, helping to elucidate reaction pathways and regioselectivity in deuteration reactions d-nb.infoacs.orgnih.govacs.org. For instance, DFT calculations have been employed to understand the mechanism of deuteration on nitrogen-containing heterocycles and to predict the regioselectivity of deuterium incorporation d-nb.infonih.gov.

Molecular Dynamics (MD) Simulations: MD simulations can provide atomistic insights into how isotopic substitutions alter intramolecular vibrations and potentially intermolecular interactions osti.govresearchgate.net. While simple mass substitution in MD might not fully capture all isotope effects, re-parameterizing force fields to correctly describe isotopic-dependent vibrations can enable accurate simulations of deuterated systems osti.govresearchgate.net. MD simulations can be used to probe molecular interactions in hydrogen-deuterium exchange processes, offering insights into protein dynamics and conformational changes that might be "HDX silent" in experiments researchgate.netacs.orguwo.ca. This integration can provide a more complete understanding of the molecular basis of analytical techniques and biological phenomena uwo.ca.

Design and Synthesis of Novel Deuterated Isonicotinamide (B137802) Analogs for Specific Research Hypotheses

The ability to selectively incorporate deuterium into specific positions of a molecule opens avenues for designing novel Isonicotinamide analogs tailored to specific research hypotheses.

Targeted Deuteration for Metabolic Stability: Replacing hydrogen atoms with deuterium at metabolically labile positions can significantly improve the pharmacokinetic properties and efficacy of physiologically active compounds by slowing metabolism due to the kinetic isotope effect nih.govmdpi.comrsc.orgmarquette.edu. This strategy can lead to increased biological half-life, reduced dosage, and potentially fewer side effects nih.govmdpi.comuobaghdad.edu.iq. Future research could focus on synthesizing this compound analogs with deuterium strategically placed to enhance its stability or alter its metabolic profile for specific therapeutic or diagnostic applications.

Probes for Reaction Mechanisms and Biosynthetic Pathways: Selectively deuterated compounds are invaluable for elucidating reaction mechanisms and biosynthetic pathways thalesnano.comresearchgate.netmarquette.edusimsonpharma.comresearchgate.net. By tracking the movement of deuterium atoms during a reaction, researchers can gain insights into the steps involved, intermediates formed, and the stereochemistry of the reaction thalesnano.comsynmr.inresearchgate.net. Novel this compound analogs could be designed as probes to study the mechanisms of enzymatic reactions or other chemical transformations where Isonicotinamide is involved.

Improved Analytical Standards: Deuterated compounds serve as valuable internal standards in mass spectrometry for accurate identification and quantification of compounds, especially in complex matrices thalesnano.comresearchgate.netmarquette.edusimsonpharma.comresearchgate.net. Designing and synthesizing new this compound analogs with varying degrees and positions of deuteration could lead to a broader range of internal standards for analytical applications.

The synthesis of deuterated compounds can involve various methods, including direct exchange, the use of deuterated reagents and precursors, metal-catalyzed hydrogenation, and enzymatic synthesis mdpi.comsimsonpharma.comresearchgate.netresearchgate.netsnnu.edu.cn. Recent advances include base-mediated remote deuteration of N-heteroarenes and palladium-catalyzed selective H-D exchange reactions d-nb.infomdpi.com.

Expanding Research Applications within Systems Biology and Integrated Multi-Omics Studies

This compound's utility extends to broader systems biology and multi-omics studies, providing a powerful tool for understanding complex biological networks.

Metabolomics and Fluxomics: Deuterium labeling is extensively used in mass spectrometry-based metabolomics and fluxomics studies to trace metabolic pathways, measure metabolite reaction rates, and monitor the movement of isotopic labels through various metabolic intermediates ontosight.aisynmr.insimsonpharma.comcas.czresearchgate.netmdpi.comyoutube.comnih.gov. This compound could be employed as a tracer to investigate its own metabolic fate, its impact on specific metabolic pathways, or its interactions within the broader cellular metabolome. This approach can reveal insights into drug metabolism, nutrient utilization, and disease mechanisms synmr.inmdpi.comsimsonpharma.com.

Integrated Multi-Omics Studies: The integration of metabolomics data with other omics technologies (e.g., proteomics, transcriptomics) provides a holistic view of biological systems. Deuterated probes can help in elucidating the structures and functions of important biomolecules and their interactions within these complex networks mdpi.com. This compound could be used in conjunction with other labeled precursors to understand its role in cellular regulation, signaling pathways, or its influence on protein expression and function within an integrated multi-omics framework. This can provide a dynamic understanding of metabolism under various conditions researchgate.netmdpi.comnih.gov.

Table 2: Research Applications of this compound in Systems Biology

| Application Area | Role of this compound | Expected Insights |

| Metabolomics | Tracing metabolic pathways ontosight.aisynmr.insimsonpharma.comresearchgate.net | Understanding this compound's metabolism, identifying novel metabolites ontosight.aisynmr.insimsonpharma.comresearchgate.net |

| Fluxomics | Measuring metabolite reaction rates researchgate.netmdpi.comyoutube.com | Quantifying metabolic fluxes, understanding pathway dynamics researchgate.netmdpi.comyoutube.comnih.gov |

| Integrated Multi-Omics | Probing molecular interactions mdpi.com | Elucidating this compound's role in cellular networks and its impact on other biomolecules mdpi.com |

Q & A

Basic Research Questions

Q. How should experimental protocols for synthesizing Isonicotinamide-d4 be designed to ensure reproducibility?

- Methodological Answer : Experimental protocols must include detailed synthesis conditions (e.g., solvents, catalysts, temperature), stoichiometric ratios, and purification steps. Use deuterated reagents and inert atmospheres to minimize isotopic exchange . Replicate procedures at least three times to confirm yield consistency. Report deviations in reaction kinetics due to deuterium isotope effects (e.g., kinetic isotopic effects on reaction rates) .

Q. What characterization techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

| Technique | Parameters | Purpose |

|---|---|---|

| NMR (¹H, ¹³C, ²H) | Chemical shifts, coupling constants | Confirm deuterium incorporation and structural fidelity |

| Mass Spectrometry (HRMS) | Exact mass, isotopic distribution | Verify molecular formula and isotopic purity |

| HPLC/UPLC | Retention time, peak symmetry | Assess chemical purity and detect non-deuterated impurities |

Q. How can researchers formulate focused research questions for isotopic analogs like this compound?

- Methodological Answer : Apply the PICOT framework (Population: target system; Intervention: isotopic substitution; Comparison: non-deuterated analog; Outcome: isotopic effects; Time: reaction/study duration) to define scope . Example: "How does deuteration at the pyridine ring (this compound) alter metabolic stability compared to non-deuterated Isonicotinamide in vitro?" .

Advanced Research Questions

Q. How should researchers address contradictory data in studies involving this compound’s pharmacokinetic properties?

- Methodological Answer :

- Step 1 : Validate experimental conditions (e.g., buffer pH, temperature) to rule out confounding factors .

- Step 2 : Perform statistical tests (e.g., ANOVA, t-tests) to assess significance of discrepancies .

- Step 3 : Compare results with literature using meta-analysis tools, focusing on isotopic effects in similar compounds .

- Example : Contradictory solubility data may arise from differing deuterium content (e.g., partial vs. full deuteration) or analytical method sensitivity .

Q. What strategies optimize cross-disciplinary studies integrating this compound in metabolic and isotopic tracer research?

- Methodological Answer :

- Collaborative Design : Combine isotopic labeling (deuterium) with metabolic flux analysis (MFA) to track pathways .

- Data Integration : Use software like MetaCyc or KEGG to map deuterium incorporation into metabolic networks .

- Validation : Cross-reference MS/MS fragmentation patterns with computational models (e.g., mzCloud) .

Q. How can advanced analytical methods resolve isotopic interference in complex biological matrices containing this compound?

- Methodological Answer :

- Technique Selection : Use LC-MS/MS with MRM (Multiple Reaction Monitoring) to isolate deuterated signals from background .

- Sample Preparation : Include deuterated internal standards (e.g., Isonicotinamide-d7) to correct for matrix effects .

- Data Analysis : Apply deconvolution algorithms (e.g., MaxQuant) to differentiate isotopic clusters from co-eluting compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.